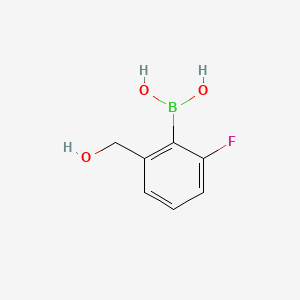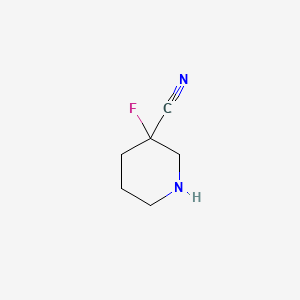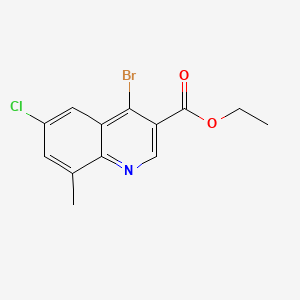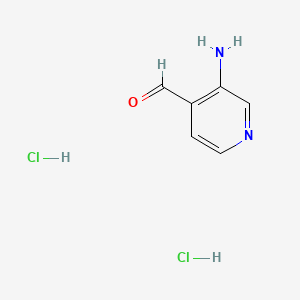
N-(5-bromo-2-methoxypyridin-3-yl)acetamide
Descripción general
Descripción
N-(5-bromo-2-methoxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O2. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)acetamide involves the acetylation of amines . It is used as a general chemical reagent in the synthesis of pharmaceutically active compounds and inhibitors . It is also used in the production of b-Raf inhibitors for the treatment of cancer .Molecular Structure Analysis
The asymmetric unit of the title compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio. The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .Chemical Reactions Analysis
N-(5-bromo-2-methoxypyridin-3-yl)acetamide binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.Physical And Chemical Properties Analysis
N-(5-bromo-2-methoxypyridin-3-yl)acetamide has a molecular weight of 245.076. Its physical properties include a refractive index n20/D of 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry and Organic Synthesis
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry and Organic Synthesis .
Comprehensive and Detailed Summary of the Application
“N-(5-bromo-2-methoxypyridin-3-yl)acetamide” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These pyridine derivatives have potential applications in medicinal chemistry, organic synthesis, and catalysis.
Detailed Description of the Methods of Application or Experimental Procedures
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via “N-(5-bromo-2-methylpyridin-3-yl)acetamide” with several arylboronic acids is used to produce these novel pyridine derivatives . The reaction is palladium-catalyzed .
Thorough Summary of the Results or Outcomes Obtained
The Suzuki cross-coupling reaction resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
Biological Activities of Pyridine Compounds
Specific Scientific Field
This compound is used in the field of Pharmacology .
Comprehensive and Detailed Summary of the Application
Pyridine compounds, including those derived from “N-(5-bromo-2-methoxypyridin-3-yl)acetamide”, have a number of biological activities .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific biological activity being investigated. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
Thorough Summary of the Results or Outcomes Obtained
Pyridine compounds have been found to have anti-tumor , anti-viral , anti-microbial , anti-diabetic , anti-leishmanial , and anti-oxidant activities. The specific results or outcomes would depend on the specific compound and biological activity being investigated .
Safety And Hazards
N-(5-bromo-2-methoxypyridin-3-yl)acetamide is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P302 + P352 - P305 + P351 + P338, suggesting that if on skin, wash with plenty of water, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYRNQHUIOWPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732512 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxypyridin-3-yl)acetamide | |
CAS RN |
1257553-90-4 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)
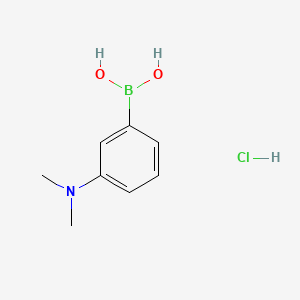
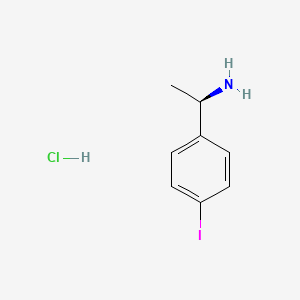
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)
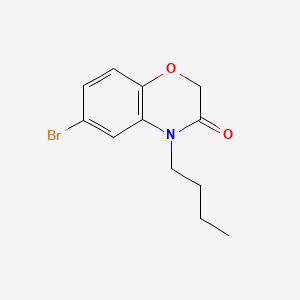
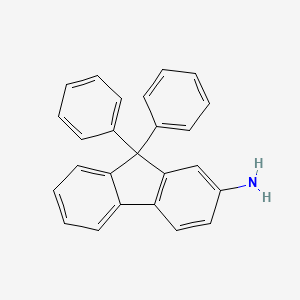
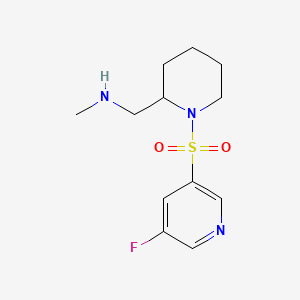
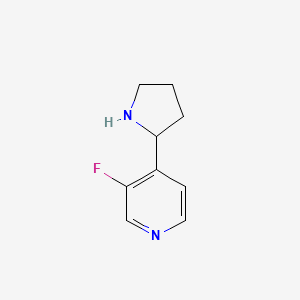
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)
